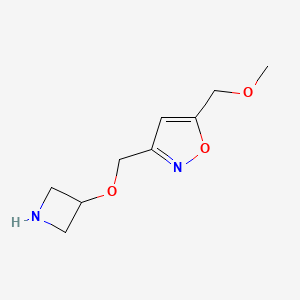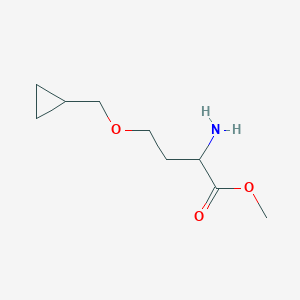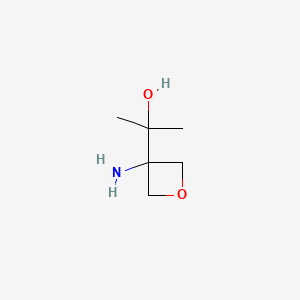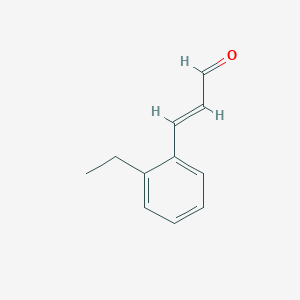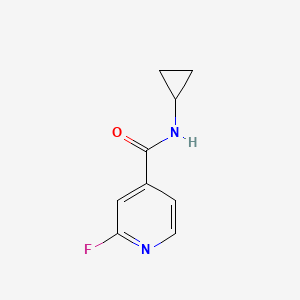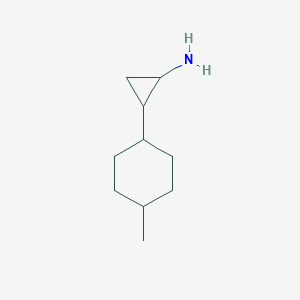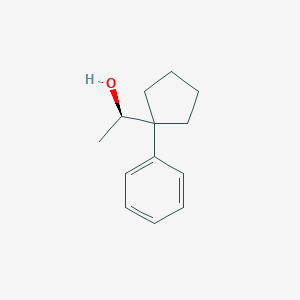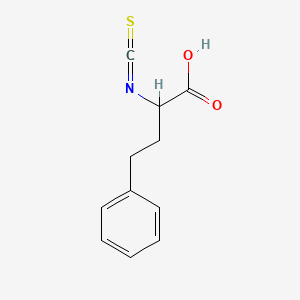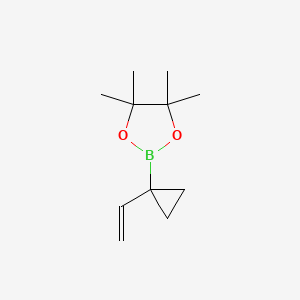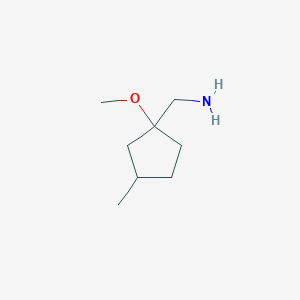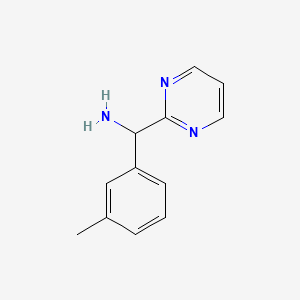
Pyrimidin-2-yl(m-tolyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidin-2-yl(m-tolyl)methanamine: is a heterocyclic compound that features a pyrimidine ring substituted with a methanamine group and a methylphenyl (m-tolyl) group. This compound is of interest due to its potential pharmacological activities and its role in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidin-2-yl(m-tolyl)methanamine typically involves the reaction of pyrimidine derivatives with m-tolylmethanamine under specific conditions. One common method involves the use of a coupling reaction where the pyrimidine derivative is activated and then reacted with m-tolylmethanamine in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidin-2-yl(m-tolyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Applications De Recherche Scientifique
Chemistry: Pyrimidin-2-yl(m-tolyl)methanamine is used as a building block in the synthesis of more complex heterocyclic compounds. It is valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. It has shown promise in modulating biological pathways and processes .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of Pyrimidin-2-yl(m-tolyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-(Pyridin-2-yl)pyrimidine: Similar in structure but with a pyridine ring instead of a tolyl group.
4-(m-Tolyl)pyrimidine: Contains a tolyl group at a different position on the pyrimidine ring.
Pyrimidin-2-yl(phenyl)methanamine: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness: Pyrimidin-2-yl(m-tolyl)methanamine is unique due to the specific positioning of the tolyl and methanamine groups on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
(3-methylphenyl)-pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C12H13N3/c1-9-4-2-5-10(8-9)11(13)12-14-6-3-7-15-12/h2-8,11H,13H2,1H3 |
Clé InChI |
MYNIIKCYSVRBHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C2=NC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


